Methyl 3-fluoropyrrolidine-3-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses the molecular formula Carbon6Hydrogen10FluorineNitrogenOxygen2, corresponding to a molecular weight of 147.15 grams per mole for the free base form. The compound's systematic International Union of Pure and Applied Chemistry nomenclature designation is this compound, reflecting its structural composition of a pyrrolidine ring system with both fluorine and carboxylate ester substituents positioned at the 3-carbon atom. The molecular architecture features a five-membered saturated nitrogen-containing heterocycle, where the fluorine atom and methyl ester group are geminal substituents on the same carbon center.
The compound's structural framework can be represented through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is COC(=O)C1(CCNC1)F, while the International Chemical Identifier string is InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3. The International Chemical Identifier Key, VQPLTCRXZJGCLO-UHFFFAOYSA-N, provides a unique identifier for this specific molecular structure. These standardized representations facilitate unambiguous identification and database searching across various chemical information systems.
The molecular geometry around the quaternary carbon at position 3 exhibits tetrahedral coordination, with the fluorine atom and ester group creating a geminal disubstitution pattern that significantly influences the overall molecular conformation. This structural arrangement results in a compound that exists as a mixture of conformational isomers in solution, with the relative populations being governed by the interplay between steric, electronic, and stereoelectronic factors inherent to the fluorinated pyrrolidine system.
Stereochemical Considerations in Pyrrolidine Derivatives
The stereochemical landscape of this compound is particularly complex due to the presence of the fluorine substituent and its profound influence on ring conformation. Unlike simple pyrrolidine derivatives that typically adopt envelope conformations with relatively low barriers to ring inversion, the introduction of fluorine at the 3-position creates significant conformational bias through a combination of stereoelectronic effects. The compound can theoretically exist in multiple stereochemical forms, including enantiomeric variants designated as (R)-3-fluoropyrrolidine and (S)-3-fluoropyrrolidine configurations.
Research has demonstrated that fluorinated pyrrolidine derivatives exhibit markedly different conformational preferences compared to their non-fluorinated counterparts. The presence of fluorine introduces what is known as the gauche effect, where electron delocalization from the nitrogen lone pair to the carbon-fluorine antibonding orbital (nN→σ*CF) stabilizes conformations where the nitrogen and fluorine atoms maintain specific geometric relationships. This stereoelectronic interaction, often referred to as a generalized anomeric effect in the context of pyrrolidine systems, results in conformational preferences that deviate significantly from those predicted by simple steric considerations alone.
The conformational analysis of 3-fluoropyrrolidine derivatives reveals that the cis-conformer, where the fluorine atom and nitrogen atom are positioned on the same face of the ring, is often thermodynamically favored. This preference arises from the stabilizing nN→σ*CF hyperconjugative interaction, which can overcome unfavorable steric interactions that would normally destabilize such arrangements. Computational studies have indicated that the energy differences between various conformers can be substantial, with values ranging from 1.0 to 2.5 kilocalories per mole depending on the specific substitution pattern and protonation state of the nitrogen atom.
| Conformational Parameter | 3-Fluoropyrrolidine | Non-fluorinated Pyrrolidine | Energy Difference |
|---|---|---|---|
| Ring Puckering Amplitude | Reduced flexibility | High flexibility | 1.5-2.0 kcal/mol |
| Nitrogen Inversion Barrier | Elevated | Standard | +0.8 kcal/mol |
| Preferred N-C-C-F Dihedral | Gauche (60°-80°) | N/A | Stabilizing |
The ester functionality at the same carbon center further complicates the stereochemical picture by introducing additional conformational degrees of freedom and potential intramolecular interactions. The carbonyl group can participate in through-space interactions with both the fluorine atom and the nitrogen center, creating a complex network of stabilizing and destabilizing factors that determine the overall conformational equilibrium.
Comparative Analysis of Fluorinated versus Non-Fluorinated Analogues
The comparison between this compound and its non-fluorinated analogue, methyl pyrrolidine-3-carboxylate, reveals dramatic differences in molecular properties and behavior that underscore the profound impact of fluorine substitution. The non-fluorinated compound, with molecular formula C6H11NO2 and molecular weight 129.16 grams per mole, exhibits significantly different physical and chemical characteristics compared to its fluorinated counterpart.
From a conformational perspective, methyl pyrrolidine-3-carboxylate displays the typical behavior expected for unsubstituted pyrrolidine derivatives, with relatively rapid interconversion between envelope conformations and minimal conformational bias. In contrast, the fluorinated derivative exhibits restricted conformational mobility due to the stereoelectronic effects described previously. This difference translates into observable changes in nuclear magnetic resonance spectroscopic behavior, where the fluorinated compound shows more complex coupling patterns and temperature-dependent spectral features reflecting slow conformational exchange on the nuclear magnetic resonance timescale.
The electronic properties of these compounds also differ markedly. The introduction of fluorine significantly alters the electron density distribution within the pyrrolidine ring, with the highly electronegative fluorine atom withdrawing electron density from the ring system. This electronic perturbation affects not only the basicity of the nitrogen atom but also the reactivity of other positions within the molecule. The ester carbonyl group in the fluorinated derivative experiences altered electronic environment, which can influence its susceptibility to nucleophilic attack and hydrolysis reactions.
Physical property comparisons reveal additional distinctions between the fluorinated and non-fluorinated analogues. The presence of fluorine typically increases molecular polarity while simultaneously affecting intermolecular interactions through both dipolar effects and the unique properties of carbon-fluorine bonds. These changes manifest in altered solubility profiles, boiling points, and crystallization behavior. The fluorinated derivative often exhibits enhanced lipophilicity despite increased polarity, a characteristic phenomenon known as the "fluorine effect" in medicinal chemistry applications.
| Property | Fluorinated Analogue | Non-fluorinated Analogue | Difference |
|---|---|---|---|
| Molecular Weight | 147.15 g/mol | 129.16 g/mol | +18.0 g/mol |
| Conformational Flexibility | Restricted | High | Significant |
| Nitrogen Basicity | Reduced | Standard | -0.5 pKa units |
| Dipole Moment | Enhanced | Moderate | +1.2 D |
The reactivity patterns of these compounds toward various chemical transformations also show significant divergence. The fluorinated derivative often exhibits altered reaction kinetics and selectivity in processes such as reduction of the ester group, alkylation of the nitrogen center, and ring-opening reactions. The presence of fluorine can serve as both an activating and deactivating influence depending on the specific reaction mechanism and conditions employed. In reduction reactions, for example, the electron-withdrawing effect of fluorine can make the ester group more susceptible to nucleophilic attack by hydride reagents, while simultaneously affecting the regioselectivity of the reduction process.
Furthermore, the metabolic stability and biological activity profiles of fluorinated and non-fluorinated pyrrolidine derivatives typically show marked differences. The carbon-fluorine bond's resistance to enzymatic cleavage often results in enhanced metabolic stability for fluorinated compounds, while the altered electronic properties can significantly modify binding affinity and selectivity toward biological targets. These differences have made fluorinated pyrrolidine derivatives particularly attractive as pharmaceutical intermediates and bioactive compounds, where the strategic incorporation of fluorine can be used to fine-tune biological activity and pharmacokinetic properties.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-fluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPLTCRXZJGCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Pyrrolidine Derivatives
One approach to prepare methyl 3-fluoropyrrolidine-3-carboxylate involves the direct fluorination of suitably protected or functionalized pyrrolidine precursors. This method typically requires selective fluorinating agents and careful control of reaction conditions to achieve regioselectivity and avoid over-fluorination or side reactions.
- Fluorinating Agents: Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are commonly used electrophilic fluorinating agents for introducing fluorine at the 3-position of pyrrolidines under mild conditions.
- Reaction Conditions: Fluorination is often conducted in polar aprotic solvents such as acetonitrile or dichloromethane at temperatures ranging from 0 to 25 °C to optimize yield and selectivity.
- Subsequent Steps: After fluorination, esterification or protection steps (e.g., Boc protection) may be employed to stabilize the compound and facilitate purification.
This method can achieve yields exceeding 70% with optimized stoichiometry and reaction times, as reported in synthetic protocols involving tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a closely related compound.
Multi-step Synthesis via Halogenation and Cyclization
A more elaborate synthetic route involves multi-step sequences starting from open-chain precursors, including halogenation, nucleophilic substitution, and cyclization to form the pyrrolidine ring with fluorine substitution at the 3-position.
- Starting Materials: For example, 3-methyl-3-buten-1-ol or 2-methyl-2-propenyl chloride are used as initial substrates.
- Key Steps:
- Halogenation (e.g., bromofluorination using N-bromosuccinimide and triethylamine trihydrofluoride) introduces both bromine and fluorine atoms.
- Azide substitution followed by reduction and Boc protection yields N-Boc-3-fluoro-3-methylpyrrolidine intermediates.
- Deprotonation with sodium hydride in dimethylformamide (DMF) induces cyclization to the fluoropyrrolidine ring.
- Yields: Overall yields for these sequences are moderate to good, with reported yields around 43% for N-Boc-3-fluoro-3-methylpyrrolidine after five steps, and 73% yield for the cyclization step alone.
This approach is advantageous due to minimal side reactions and reduced need for chromatographic purification of intermediates.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Direct fluorination with Selectfluor™ | Selectfluor™, Acetonitrile, 0–25 °C | Electrophilic fluorination | >70 | High regioselectivity; suitable for protected pyrrolidine derivatives |
| Multi-step halogenation & cyclization | NBS, Et3N·3HF, NaN3, Pd/C, Boc2O, NaH, DMF | Halogenation, substitution, reduction, cyclization | 43 (overall), 73 (cyclization step) | Minimal side reactions; avoids chromatographic purification; moderate overall yield |
| Nucleophilic aromatic substitution (pyridine) | CsF, dry DMSO, reflux | Nucleophilic aromatic substitution | 38 | Specific to pyridine systems; less applicable to pyrrolidine ring fluorination |
Detailed Research Findings
Spectroscopic Characterization Supporting Preparation
- NMR Spectroscopy: Successful fluorination is confirmed by characteristic coupling constants in ^1H, ^13C, and ^19F NMR spectra. For instance, large ^1J_CF coupling constants (~268 Hz) and distinct proton-fluorine couplings validate the fluoropyrrolidine structure.
- Mass Spectrometry: Molecular ion peaks and fragmentation patterns, including loss of protective groups (e.g., tert-butyl), support molecular integrity and purity.
- Purification: Flash chromatography and recrystallization are commonly used post-synthesis to obtain analytically pure compounds.
Summary and Recommendations
- The multi-step halogenation and cyclization route provides a reliable and scalable method to prepare this compound derivatives with good overall yields and minimal side reactions.
- Direct fluorination using electrophilic fluorinating agents is efficient for suitably protected pyrrolidine precursors, offering high yields and regioselectivity.
- Nucleophilic aromatic substitution methods are more applicable to pyridine analogues rather than pyrrolidines.
- Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical for maximizing yields and purity.
- Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of the synthesized compound.
This detailed analysis integrates diverse and authoritative research findings to provide a comprehensive understanding of the preparation methods for this compound, supporting further synthetic and application-oriented research in this field.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
Methyl 3-fluoropyrrolidine-3-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds. The introduction of fluorine into organic molecules often enhances their biological activity and metabolic stability. For instance, 3-fluoropyrrolidines, including derivatives of this compound, have been identified as promising candidates for developing inhibitors for purine nucleoside phosphorylase (PNP) and kinesin spindle protein (KSP), both of which are vital in cancer treatment .
1.2 Case Study: Inhibitors of KSP
A study demonstrated that the synthesis of KSP inhibitors utilizing this compound derivatives resulted in compounds with improved potency and selectivity compared to non-fluorinated analogs. The incorporation of the fluorine atom was pivotal in enhancing the binding affinity to the target protein, showcasing the compound's utility in drug design .
Agrochemistry
2.1 Development of Agrochemicals
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and lower environmental impact. This compound has been explored for its potential as an active ingredient in herbicides and insecticides. The addition of fluorine can alter the biological activity of these compounds, making them more effective against pests while reducing toxicity to non-target organisms .
2.2 Case Study: Herbicide Efficacy
Research indicated that formulations containing this compound exhibited increased herbicidal activity against specific weed species compared to traditional formulations. This improvement is attributed to the compound's ability to penetrate plant tissues more effectively, leading to enhanced uptake and action .
Material Science
3.1 Polymer Synthesis
In material science, this compound is utilized in synthesizing fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials requiring high performance under harsh conditions .
3.2 Case Study: Coating Applications
A study highlighted the use of this compound in developing a new class of coatings that resist corrosion and degradation under extreme environmental conditions. The fluorinated nature of these coatings provides a hydrophobic surface that repels water and contaminants, significantly extending the lifespan of coated materials .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors | Enhanced potency and selectivity |
| Agrochemistry | Active ingredient in herbicides/insecticides | Increased efficacy with lower toxicity |
| Material Science | Fluorinated polymers | Superior thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of methyl 3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 3-fluoropyrrolidine-3-carboxylate with five structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₆H₁₀FNO₂·HCl | 191.61 | F, COOMe (pyrrolidine) | 95% | 1375473-59-8 | Hydrochloride salt, powder form |
| Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate | C₁₂H₁₄FNO₂ | 223.24 | 3-Fluorophenyl, COOMe | N/A | 2090002-08-5 | Aromatic fluorine substitution |
| Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate | C₁₁H₁₈FNO₄ | 259.27 | Boc-protected amine, F, COOMe | 97% | 1438852-71-1 | Chiral center, enhanced stability |
| Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | C₇H₁₁FO₃ | 162.16 | F, COOMe (tetrahydropyran) | 97% | 1150617-60-9 | Oxygen-containing heterocycle |
| Methyl 3-fluoro-4-(trifluoromethyl)benzoate | C₉H₆F₄O₂ | 222.14 | 3-F, 4-CF₃, COOMe (benzene) | 98% | 773873-89-5 | Electron-withdrawing CF₃ group |
Key Observations :
- Substituent Effects : The presence of a fluorine atom on the pyrrolidine ring (target compound) enhances electronegativity and steric accessibility compared to aromatic fluorine (e.g., 3-fluorophenyl analog) .
- Salt Forms : The hydrochloride salt of the target compound improves crystallinity and solubility in polar solvents, unlike the neutral analogs .
- Heterocycle Variations : Replacing pyrrolidine with tetrahydropyran (oxygen-based ring) reduces basicity but increases hydrolytic stability .
Biological Activity
Methyl 3-fluoropyrrolidine-3-carboxylate is a fluorinated derivative of pyrrolidine, characterized by its molecular formula . This compound has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and interactions with various biomolecules. The presence of fluorine in its structure may enhance its metabolic stability and influence its binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound typically involves fluorination processes. A common method includes the reaction of pyrrolidine derivatives with fluorinating agents such as Selectfluor® under controlled conditions. The synthesis is usually conducted in an inert atmosphere to minimize side reactions.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Converting the compound into corresponding carboxylic acids.
- Reduction : Transforming the ester group into alcohols.
- Substitution : The fluorine atom may be replaced with other functional groups under appropriate conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique electronic properties of the fluorine atom can significantly influence the compound's reactivity and binding affinity to enzymes or receptors, which is crucial for its potential therapeutic applications.
Potential Applications
Research indicates that this compound may serve as a valuable building block in drug design, particularly for:
- Antitumor agents : Similar compounds have shown promising results in inhibiting tumor growth in various cancer models.
- Dipeptidyl Peptidase IV (DPP-IV) inhibitors : These are established targets for treating type 2 diabetes, suggesting potential applications in metabolic disorders .
Case Studies and Research Findings
- Antitumor Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines. For instance, derivatives exhibiting IC50 values in the low nanomolar range have been identified as effective inhibitors of specific kinases involved in cancer progression .
- Metabolic Stability : The incorporation of fluorine into pyrrolidine derivatives has been shown to enhance metabolic stability and improve membrane permeability, which are critical factors for drug bioavailability.
- Protein-Ligand Interactions : Studies suggest that the presence of fluorine can modulate protein-ligand interactions, potentially leading to improved efficacy of therapeutic agents derived from this compound .
Comparative Analysis
The following table summarizes key features and biological activities associated with this compound and related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₆H₁₀FNO₂ | Fluorinated pyrrolidine derivative | Potential antitumor activity |
| Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate | C₁₁H₁₈FNO₄ | Contains Boc protecting group | Enhanced metabolic stability |
| Methyl 1-Boc-3-pyrrolidinecarboxylate | C₁₁H₁₉NO₄ | Lacks fluorine; simpler structure | Used as an intermediate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-fluoropyrrolidine-3-carboxylate, and how can reaction conditions influence yield and purity?
- Methodology : A diastereoselective approach involving Michael addition or cyclization reactions is commonly employed. For example, Gorodnicheva et al. synthesized analogous pyrrolidine carboxylates via a three-step process: (i) condensation of β-keto esters with aryl aldehydes, (ii) cyclization with ammonium acetate, and (iii) fluorination using Selectfluor or similar agents . Key factors include temperature control (0–25°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions. For instance, the fluorine atom at C3 deshields adjacent protons, producing distinct splitting patterns (e.g., δ 4.2–4.8 ppm for pyrrolidine protons) . ¹⁹F NMR confirms fluorination (δ -180 to -220 ppm).
- X-ray Crystallography : Programs like SHELXL (for refinement) and WinGX (for structure visualization) resolve stereochemistry and confirm the fluoropyrrolidine ring conformation .
- Elemental Analysis : Validates empirical formula (e.g., C₇H₁₀FNO₂) with <0.3% deviation .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodology : Common impurities include unreacted starting materials (e.g., β-keto esters) or diastereomers. Techniques:
- HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns and ESI ionization.
- TLC Monitoring : Hexane/EtOAc (3:1) with UV visualization ensures reaction progress.
- Recrystallization : Ethanol/water mixtures improve purity by removing polar byproducts .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?
- Methodology :
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts enhances enantiomeric excess (e.g., up to 85% ee) .
- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, reducing racemization.
- Temperature Gradients : Gradual warming (-20°C to RT) stabilizes transition states, improving selectivity.
Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodology :
- Cross-Validation : Compare experimental NMR/X-ray data with DFT calculations (e.g., Gaussian09) for bond lengths and angles.
- Dynamic NMR : Probe conformational flexibility (e.g., ring puckering) at variable temperatures.
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands correct for twinning or disorder in crystal structures .
Q. What strategies are effective for analyzing the fluoropyrrolidine ring’s conformational dynamics in solution vs. solid state?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
